Eupatolide

NF-κB Inflammation Sesquiterpene Lactones

Eupatolide exhibits 13-fold greater NF-κB inhibition (IC50 1.54 μM) than parthenolide, making it the superior choice for dose-sensitive anti-inflammatory assays. At 5 μM, it suppresses vimentin and upregulates E-cadherin in EMT studies. Uniquely induces TRAF6 proteasomal degradation—a mechanism not shared by costunolide or parthenolide—enabling novel pathway interrogation. In vivo efficacy confirmed at 40 mg/kg in NSCLC xenografts with cisplatin synergy. Insist on authenticated Eupatolide to ensure target engagement and reproducible results.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 6750-25-0
Cat. No. B211558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupatolide
CAS6750-25-0
Synonyms8beta-hydroxy-costunolide
eupatolide
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2
InChIInChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13-,14-/m1/s1
InChIKeyPDEJECFRCJOMEN-APQBBXBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Eupatolide (CAS 6750-25-0): Germacranolide Sesquiterpene Lactone for Anticancer and Anti-Inflammatory Research


Eupatolide is a germacranolide-type sesquiterpene lactone isolated from Inula species and other medicinal plants, characterized by a γ-lactone fused to a 1,7-dimethylcyclodec-1-ene moiety with an exocyclic methylene group essential for its biological activity [1]. It demonstrates multiple anticancer mechanisms, including apoptosis induction and sensitization to TRAIL and TNF [2], and exhibits anti-inflammatory effects via NF-κB and COX-2/iNOS inhibition [3].

Why Eupatolide Cannot Be Interchanged with Other Sesquiterpene Lactones in Research


Sesquiterpene lactones (STLs) are a large class of natural products with diverse structures and biological activities. While many STLs share a common α-methylene-γ-lactone pharmacophore, their substituents and stereochemistry critically influence target engagement, potency, and selectivity [1]. Eupatolide's specific germacranolide scaffold confers a unique profile in NF-κB inhibition, STAT3 suppression, and TRAF6 degradation compared to analogs like parthenolide or costunolide [2]. Generic substitution without quantitative evidence risks experimental inconsistency, irreproducible results, and misinterpretation of structure-activity relationships.

Quantitative Differentiation of Eupatolide from Analogs: Head-to-Head and Cross-Study Evidence


NF-κB Inhibition: Eupatolide Exhibits ~13-Fold Greater Potency than Parthenolide in LPS-Stimulated RAW264.7 Cells

In a head-to-head comparison within the same study, eupatolide inhibited LPS-induced NF-κB activation in RAW264.7 cells with an IC50 of 1.54 μM, while parthenolide showed an IC50 of 20.5 μM, representing a 13.3-fold difference in potency [1].

NF-κB Inflammation Sesquiterpene Lactones

Anti-Migratory Activity in Breast Cancer: Eupatolide Potently Suppresses TGF-β1-Induced Migration via SMAD3/ALK5 Axis

Eupatolide significantly suppressed TGF-β1-induced migration and invasion of MDA-MB-231 breast cancer cells at 5 μM, accompanied by downregulation of vimentin and upregulation of E-cadherin [1]. In contrast, parthenolide at similar concentrations (5-10 μM) exhibits weaker anti-migratory effects in MDA-MB-231 cells, with reported IC50 values for migration inhibition often exceeding 20 μM [2].

Breast Cancer TGF-β Cell Migration

STAT3 Inhibition and NSCLC Apoptosis: Eupatolide Demonstrates In Vivo Tumor Growth Suppression with Cisplatin Synergy

Eupatolide suppressed STAT3 activation in NSCLC cells and inhibited tumor growth in a xenograft model (A549 cells) with 40 mg/kg intraperitoneal administration, enhancing the anti-tumor activity of cisplatin and 5-FU [1]. While parthenolide also inhibits STAT3, its in vivo efficacy in NSCLC xenografts is less well-documented, and it often requires higher doses or suffers from poor bioavailability [2].

NSCLC STAT3 Apoptosis Chemosensitization

TRAF6 Degradation and COX-2/iNOS Suppression: Eupatolide Offers a Unique Anti-Inflammatory Mechanism

Eupatolide uniquely induces proteasomal degradation of TRAF6, leading to inhibition of LPS-induced COX-2 and iNOS expression with IC50 values of 2.8 μM for NF-κB reporter and 2.0 μM for NO production [1]. In contrast, parthenolide primarily inhibits IKKβ and does not induce TRAF6 degradation, while costunolide acts through MAPK/NF-κB without targeting TRAF6 stability [2].

TRAF6 COX-2 iNOS Inflammation

TNF and TRAIL Sensitization: Eupatolide Overcomes Death Receptor Resistance via Distinct Mechanisms

Eupatolide sensitizes breast cancer cells to TRAIL-induced apoptosis by downregulating c-FLIP through AKT inhibition [1]. Additionally, it sensitizes TNF-mediated dual apoptosis/necroptosis by disrupting RIPK1 ubiquitination [2]. Parthenolide also sensitizes to TRAIL, but primarily via NF-κB inhibition and ROS generation, with less potent effects on c-FLIP [3].

TRAIL TNF Apoptosis Cancer

Recommended Research Applications for Eupatolide Based on Quantitative Differentiation


NF-κB Pathway Studies Requiring High Potency

Eupatolide's 13-fold greater potency against NF-κB activation (IC50 1.54 μM) compared to parthenolide makes it the preferred choice for dose-sensitive in vitro experiments in RAW264.7 macrophages or other NF-κB reporter systems, minimizing solvent and off-target effects [1].

TGF-β/SMAD-Driven Breast Cancer Metastasis Research

For investigating TGF-β1-induced migration and invasion, eupatolide at 5 μM effectively suppresses vimentin and upregulates E-cadherin, offering a potent chemical probe for EMT and metastasis studies in breast cancer models [1].

STAT3-Targeted NSCLC Therapy Development and Chemosensitization

Eupatolide's in vivo efficacy at 40 mg/kg in NSCLC xenografts, combined with its synergy with cisplatin and 5-FU, positions it as a lead-like tool compound for STAT3 inhibition studies and combination chemotherapy research [1].

TRAF6-Dependent Inflammatory Signaling and Drug Discovery

Eupatolide's unique ability to induce TRAF6 proteasomal degradation enables novel studies of TRAF6-mediated pathways in inflammation and cancer, distinct from STLs like parthenolide or costunolide that target upstream kinases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eupatolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.